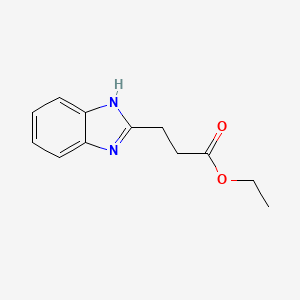

Acide 1h-benzimidazole-2-propanoïque, ester éthylique

Vue d'ensemble

Description

ethyl 3-(1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. This compound is known for its diverse range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Applications De Recherche Scientifique

ethyl 3-(1H-benzimidazol-2-yl)propanoate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits significant bioactivity, making it useful in studying biological processes.

Medicine: Due to its antimicrobial and anticancer properties, it is explored for potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which share a similar structure, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities .

Biochemical Pathways

Benzimidazole derivatives have been shown to affect a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

Benzimidazole derivatives have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

1h-Benzimidazole-2-propanoic acid, ethyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in microorganisms. By binding to these enzymes, 1h-Benzimidazole-2-propanoic acid, ethyl ester disrupts their function, leading to the inhibition of microbial growth.

Cellular Effects

The effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 1h-Benzimidazole-2-propanoic acid, ethyl ester induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and the induction of cell death .

Molecular Mechanism

At the molecular level, 1h-Benzimidazole-2-propanoic acid, ethyl ester exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes. For instance, by binding to DNA gyrase and topoisomerase, it prevents the supercoiling and relaxation of DNA, which are necessary for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Furthermore, 1h-Benzimidazole-2-propanoic acid, ethyl ester can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1h-Benzimidazole-2-propanoic acid, ethyl ester is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1h-Benzimidazole-2-propanoic acid, ethyl ester vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, 1h-Benzimidazole-2-propanoic acid, ethyl ester can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in tissues and the disruption of essential biochemical processes.

Metabolic Pathways

1h-Benzimidazole-2-propanoic acid, ethyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways. For example, it can inhibit the synthesis of nucleotides, leading to a decrease in DNA and RNA synthesis . Additionally, 1h-Benzimidazole-2-propanoic acid, ethyl ester can modulate the activity of enzymes involved in energy metabolism, such as ATP synthase, affecting cellular energy production .

Subcellular Localization

The subcellular localization of 1h-Benzimidazole-2-propanoic acid, ethyl ester is crucial for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 1h-Benzimidazole-2-propanoic acid, ethyl ester can be directed to mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of the compound is essential for its ability to exert its biological effects.

Méthodes De Préparation

The synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate typically involves the condensation of 1,2-benzenediamine with aldehydes. This reaction is often catalyzed by acids or bases under mild conditions. Industrial production methods may involve the use of specific catalysts to enhance yield and efficiency .

Analyse Des Réactions Chimiques

ethyl 3-(1H-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

ethyl 3-(1H-benzimidazol-2-yl)propanoate can be compared with other benzimidazole derivatives, such as:

2-Phenylbenzimidazole: Known for its anticancer activity.

2-Aminobenzimidazole: Exhibits antimicrobial properties.

Benzimidazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Each of these compounds has unique properties and applications, highlighting the versatility of the benzimidazole scaffold .

Propriétés

IUPAC Name |

ethyl 3-(1H-benzimidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXAIMBLLYVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281213 | |

| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-23-7 | |

| Record name | Ethyl 1H-benzimidazole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procodazole ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-20767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCODAZOLE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/791487L0WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.